L-Alanyl-L-Cystine

Description

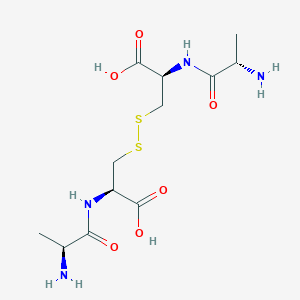

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQVHDKNSGDYCV-XAMCCFCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](C)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115888-13-6 | |

| Record name | (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Alanyl-L-Cystine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and biological significance of L-Alanyl-L-Cystine, a key dipeptide in cellular health and therapeutic development.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-cystine. It serves as a highly stable and soluble precursor to L-cysteine, an amino acid crucial for numerous physiological processes, most notably the synthesis of the master antioxidant, glutathione (GSH). Due to its enhanced stability and bioavailability compared to free L-cystine, this compound has garnered significant interest in the fields of cell culture technology, pharmaceutical development, and nutritional science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological functions, and the experimental methodologies used for its synthesis and analysis.

Chemical Structure and Properties

This compound is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-cystine. The presence of a disulfide bond within the L-cystine moiety is a defining characteristic of its structure.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |

| CAS Number | 115888-13-6 |

| Molecular Formula | C₁₂H₂₂N₄O₆S₂[1][2][3] |

| Molecular Weight | 382.45 g/mol [1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. There is a discrepancy in the reported melting point, with one source stating a high melting point and another indicating decomposition at a lower temperature. This suggests that the compound may not have a sharp melting point and degrades upon heating.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Solubility | Highly soluble in water; soluble in ethanol. | [4] |

| Melting Point | Approximately 320 °C | [4] |

| Decomposition | Decomposes at temperatures above ~200°C | [5] |

| Density | Approximately 1.49 g/cm³ | [4] |

Biological and Pharmacological Properties

The primary biological significance of this compound lies in its role as a delivery vehicle for L-cystine, and subsequently L-cysteine, into cells.

Mechanism of Action and Metabolism

This compound is transported into cells via various amino acid transporter systems. Once inside the cell, the dipeptide is hydrolyzed by peptidases to release L-alanine and L-cystine. The L-cystine is then reduced to two molecules of L-cysteine.

L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a tripeptide that plays a central role in cellular antioxidant defense, detoxification, and immune function.[6] The availability of L-cysteine is often the rate-limiting step in GSH synthesis.[6] By providing a stable and soluble source of L-cystine, this compound effectively boosts intracellular L-cysteine levels and, consequently, enhances GSH synthesis.[6] This, in turn, protects cells from oxidative damage.[4]

Caption: Cellular uptake and metabolism of this compound leading to glutathione synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide methodologies based on established principles for peptide chemistry and analysis.

Chemical Synthesis

The chemical synthesis of this compound involves the formation of a peptide bond between L-alanine and L-cystine. This process typically requires the use of protecting groups to prevent unwanted side reactions and a coupling agent to facilitate the amide bond formation.

Materials:

-

N-protected L-alanine (e.g., Boc-L-alanine or Fmoc-L-alanine)

-

L-cystine dimethyl ester dihydrochloride

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)

-

Purification system (e.g., preparative HPLC)

Protocol:

-

Protection: Protect the amino group of L-alanine and the carboxyl groups of L-cystine.

-

Activation: Activate the carboxyl group of the protected L-alanine using a suitable coupling agent.

-

Coupling: React the activated L-alanine with the protected L-cystine in the presence of a base to form the protected dipeptide.

-

Deprotection: Remove the protecting groups from the amino and carboxyl termini.

-

Purification: Purify the crude this compound using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.

Purification and Analysis

High-performance liquid chromatography (HPLC) is the primary technique for the purification and analysis of this compound. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.

Caption: A typical experimental workflow for the purification and analysis of this compound.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in Mobile Phase A.

4.2.2. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan mode to determine the molecular weight ([M+H]⁺).

-

Expected m/z: 383.45 for [C₁₂H₂₃N₄O₆S₂]⁺.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated water (D₂O) or DMSO-d₆.

-

Spectra: ¹H NMR and ¹³C NMR spectra should be acquired.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks will confirm the covalent structure of the molecule.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development applications:

-

Cell Culture: It is widely used as a supplement in serum-free and chemically defined cell culture media to support robust cell growth and productivity, particularly in the biopharmaceutical industry for the production of recombinant proteins and monoclonal antibodies.[6]

-

Drug Development: Its ability to enhance intracellular glutathione levels makes it a promising candidate for therapeutic strategies aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.

-

Nutraceuticals: As a stable and bioavailable source of cysteine, it is being explored for use in nutritional supplements to support antioxidant defenses and overall health.

Conclusion

This compound is a dipeptide of significant scientific and commercial interest. Its well-defined chemical structure and favorable physicochemical properties, particularly its high solubility and stability, make it an excellent delivery form of L-cystine for cellular applications. The ability to bolster intracellular glutathione synthesis underscores its importance in maintaining cellular redox homeostasis and protecting against oxidative damage. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and analysis of this compound, facilitating further research into its biological functions and therapeutic potential. As our understanding of the intricate roles of oxidative stress in health and disease continues to grow, the importance of molecules like this compound in research and drug development is set to expand.

References

- 1. researchgate.net [researchgate.net]

- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 115888-13-6 [smolecule.com]

- 4. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Cell Culture|RUO [benchchem.com]

- 6. Glutathione - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of L-Alanyl-L-Cystine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-Alanyl-L-Cystine, a dipeptide of significant interest in various research fields, including cell culture and drug development. This compound serves as a highly soluble and stable source of L-cysteine, a crucial precursor for the synthesis of the primary intracellular antioxidant, glutathione (GSH).[1] This guide details the synthetic methodologies, including protecting group strategies, peptide coupling, and purification. Furthermore, it presents an experimental workflow for the application of this compound in cell culture to evaluate its impact on intracellular glutathione levels.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the protection of reactive functional groups, formation of the peptide bond, and subsequent deprotection and oxidation to yield the final dipeptide.[1] A common and effective strategy involves the use of N-Boc-protected L-alanine and S-Trityl-protected L-cysteine.

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a four-step process:

-

Protection of Amino Acids: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the thiol group of L-cysteine is protected with a trityl (Trt) group.

-

Peptide Coupling: The protected amino acids, N-Boc-L-alanine and S-Trityl-L-cysteine, are coupled to form the protected dipeptide, N-Boc-L-alanyl-S-trityl-L-cysteine.

-

Deprotection: The Boc and Trityl protecting groups are removed under acidic conditions.

-

Oxidation: The deprotected L-alanyl-L-cysteine is oxidized to form the final product, this compound, which contains a disulfide bond.

Synthetic pathway for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. Note that yields can vary based on reaction scale and purification efficiency.

Table 1: Synthesis of Protected Amino Acids

| Step | Reactants | Product | Typical Yield (%) |

| 1 | L-Alanine, Di-tert-butyl dicarbonate | N-Boc-L-Alanine | 95-100 |

| 2 | L-Cysteine, Trityl chloride | S-Trityl-L-Cysteine | ~90 |

Table 2: Synthesis and Deprotection of the Dipeptide

| Step | Reactants | Product | Typical Yield (%) |

| 3 | N-Boc-L-Alanine, S-Trityl-L-Cysteine, DCC, HOBt | N-Boc-L-Alanyl-S-Trityl-L-Cysteine | 80-90 |

| 4 | N-Boc-L-Alanyl-S-Trityl-L-Cysteine, TFA, TIS | L-Alanyl-L-Cysteine | 85-95 |

| 5 | L-Alanyl-L-Cysteine | This compound | >90 |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C12H22N4O6S2 |

| Molecular Weight | 382.46 g/mol [2] |

| Appearance | White to off-white powder |

| Purity (Titration) | ≥ 95.0%[3] |

| 1H NMR (D2O, 400-600 MHz) | δ 1.4-1.5 (d, 6H, Ala-CH3), 2.8-3.2 (m, 4H, Cys-β-CH2), 3.8-4.2 (m, 4H, Ala-α-CH, Cys-α-CH)[2] |

| Mass Spectrometry (ESI-MS) | [M+H]+ at m/z 382.46[2] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Alanine

-

Suspend L-alanine (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydroxide (NaOH, 1.5 eq) and stir until a clear solution is obtained.

-

Add di-tert-butyl dicarbonate ((Boc)2O, 1.3 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 17 hours.

-

Extract the reaction mixture with petroleum ether to remove unreacted (Boc)2O.

-

Acidify the aqueous layer to pH 1 with 4 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield N-Boc-L-alanine as a colorless oil or white solid. The product can be used in the next step without further purification if the purity is high.[4]

Protocol 2: Synthesis of S-Trityl-L-Cysteine

-

Dissolve L-cysteine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add triethylamine (TEA, 2.2 eq) to the solution.

-

Add trityl chloride (1.1 eq) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and stir to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain S-Trityl-L-cysteine.

Protocol 3: Coupling of N-Boc-L-Alanine and S-Trityl-L-Cysteine

-

Dissolve N-Boc-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir for 30 minutes at 0 °C.

-

Add S-Trityl-L-cysteine (1.0 eq) and triethylamine (TEA, 1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain N-Boc-L-alanyl-S-trityl-L-cysteine.

Protocol 4: Deprotection and Oxidation to this compound

-

Dissolve the protected dipeptide, N-Boc-L-alanyl-S-trityl-L-cysteine, in a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the TFA under reduced pressure.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold diethyl ether.

-

Dissolve the deprotected peptide in a suitable aqueous buffer (e.g., ammonium bicarbonate, pH 8).

-

Oxidize the thiol groups to form the disulfide bond by stirring the solution open to the air for 24-48 hours or by adding a mild oxidizing agent such as a catalytic amount of dimethyl sulfoxide (DMSO).

-

Lyophilize the solution to obtain the crude this compound.

Protocol 5: Purification by High-Performance Liquid Chromatography (HPLC)

-

Dissolve the crude this compound in an appropriate solvent (e.g., water with a small amount of acetic acid).

-

Purify the dipeptide using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 214 nm).

-

Collect the fractions containing the pure product.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

Application in Research: Modulating Intracellular Glutathione

This compound is frequently used in cell culture to provide a stable and soluble source of L-cysteine, thereby supporting the synthesis of glutathione (GSH). The following workflow outlines a typical experiment to investigate the effect of this compound on intracellular GSH levels in a model cell line, such as Chinese Hamster Ovary (CHO) cells.[5]

Workflow for studying the effect of this compound on intracellular glutathione.

Protocol 6: Assessment of Intracellular Glutathione Levels

-

Cell Culture and Treatment:

-

Seed CHO cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 mM).

-

Incubate the cells for 24 hours.

-

-

Cell Viability Assay (MTT):

-

In a parallel 96-well plate, treat cells as described above.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution and measure absorbance at 570 nm.[6]

-

-

Sample Preparation for GSH Analysis:

-

Wash the cells in the 6-well plates with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable buffer and deproteinize the lysate, for example, by adding metaphosphoric acid.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Derivatization with Monobromobimane (mBBr):

-

To the supernatant, add a solution of mBBr in a suitable buffer (e.g., HEPES buffer, pH 8.0).

-

Incubate in the dark at room temperature for 30 minutes.

-

Stop the reaction by adding an acid (e.g., methanesulfonic acid).[1]

-

-

HPLC Analysis:

-

Analyze the derivatized samples by reverse-phase HPLC with a fluorescence detector.

-

Use a C18 column and a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Set the fluorescence detector to an excitation wavelength of ~380 nm and an emission wavelength of ~480 nm.

-

Quantify the GSH-mBBr adduct by comparing the peak area to a standard curve of known GSH concentrations.[1]

-

Glutathione Synthesis Pathway

This compound provides a source of L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. Once inside the cell, this compound is hydrolyzed to L-alanine and L-cysteine. The released L-cysteine then enters the glutathione synthesis pathway.

Simplified glutathione synthesis pathway.

This guide provides a foundational understanding of the synthesis and application of this compound for research purposes. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.

References

- 1. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

L-Alanyl-L-Cystine: A Core Component in Cellular Metabolism and Redox Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Alanyl-L-Cystine is a dipeptide of significant interest in cellular biology and pharmaceutical research. Composed of the amino acids L-alanine and L-cystine, it serves as a highly soluble and bioavailable source of L-cysteine, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Due to the low solubility and high reactivity of free cysteine, this compound offers a more stable alternative for cell culture media and therapeutic applications. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and development.

Biochemical Pathways

The primary metabolic fate of this compound upon entering a biological system is its hydrolysis by peptidases into its constituent amino acids: L-alanine and L-cystine. These amino acids then enter their respective metabolic pathways, playing crucial roles in energy metabolism, protein synthesis, and antioxidant defense.

Hydrolysis of this compound

The peptide bond linking L-alanine and L-cystine is cleaved by various intracellular and extracellular peptidases. This enzymatic action releases L-alanine and L-cystine, making them available for cellular processes.

Metabolism of L-Cystine and L-Cysteine

Once released, L-cystine is readily reduced to two molecules of L-cysteine, a pivotal event that connects this compound to a multitude of cellular functions.

-

Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, a tripeptide that is central to cellular antioxidant defense, detoxification of xenobiotics, and redox signaling.[1] The availability of L-cysteine directly influences the cell's capacity to maintain its GSH pool and counteract oxidative stress.[2][3]

-

Protein Synthesis: As a proteinogenic amino acid, L-cysteine is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for protein structure and stability.

-

Taurine Synthesis: L-cysteine can be metabolized to taurine, an amino acid with roles in various physiological processes, including osmoregulation and bile acid conjugation.[4][5]

-

Iron-Sulfur Cluster Formation: The sulfur atom from L-cysteine is essential for the synthesis of iron-sulfur clusters, which are critical components of many enzymes involved in electron transport and metabolic reactions.[4]

Metabolism of L-Alanine

L-alanine, the other product of this compound hydrolysis, is a key player in intermediary metabolism.

-

Gluconeogenesis: In the liver, L-alanine is a primary substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is vital for maintaining blood glucose homeostasis.

-

Alanine Aminotransferase (ALT) Reaction: L-alanine can be reversibly converted to pyruvate by alanine aminotransferase, linking amino acid and carbohydrate metabolism. Pyruvate can then enter the citric acid cycle for energy production.[4]

Quantitative Data

The following tables summarize key quantitative parameters related to the transport of L-alanine and L-cystine, the constituent amino acids of this compound.

| Amino Acid | Transporter System | Cell Type/Organism | K_m_ (µM) | V_max_ (nmol/mg protein/min) | Reference |

| L-Alanine | System A | Human Fibroblasts | - | - | [6] |

| L-Alanine | System ASC | Human Fibroblasts | - | - | [6] |

| L-Cystine | System x_c_⁻ | - | - | - | [5] |

| L-Cystine | X(AG)- family | Rat Brain Synaptosomes | 473 ± 146 | - | [6] |

Table 1: Kinetic Parameters of L-Alanine and L-Cystine Transporters. Note: Specific Km and Vmax values for this compound transport are not widely reported in the literature. The transport of the dipeptide is often inferred from the subsequent appearance of its constituent amino acids intracellularly.

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound, L-alanine, and L-cysteine/L-cystine in biological samples.

1. Sample Preparation: a. For cell culture samples, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable buffer. b. For plasma or tissue homogenates, perform protein precipitation using an organic solvent such as acetonitrile or methanol. c. Centrifuge the samples to pellet proteins and collect the supernatant.

2. Derivatization (for Cysteine/Cystine): a. To accurately quantify cysteine and prevent its oxidation, derivatize the free thiol groups. A common derivatizing agent is N-ethylmaleimide (NEM). b. Incubate the sample with NEM according to the manufacturer's protocol.

3. LC-MS/MS Analysis: a. Use a C18 reversed-phase column for chromatographic separation. b. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound, L-alanine, and the derivatized cysteine.

4. Data Analysis: a. Generate standard curves for each analyte using known concentrations. b. Quantify the analytes in the samples by comparing their peak areas to the respective standard curves.

Protocol 2: Assessment of Glutathione (GSH) Synthesis from this compound

This protocol outlines a method to measure the impact of this compound supplementation on intracellular GSH levels.

1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a negative control (no treatment) and a positive control (e.g., N-acetylcysteine).

2. Cell Lysis and GSH Quantification: a. Wash the cells with PBS and lyse them. b. Quantify total GSH using a commercially available GSH assay kit, which is typically based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). c. Alternatively, for more precise quantification, use LC-MS/MS as described in Protocol 1, including a standard for GSH.

3. Data Analysis: a. Normalize the GSH concentration to the total protein content of each sample. b. Compare the GSH levels in the this compound-treated groups to the control groups to determine the effect on GSH synthesis.

Visualizations

The following diagrams illustrate the key biochemical pathways and a general experimental workflow for studying this compound.

Caption: Metabolic fate of this compound after cellular uptake and hydrolysis.

Caption: General workflow for the quantitative analysis of this compound and its metabolites.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The transport of alanine, serine, and cysteine in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of L-Alanyl-L-Cystine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-Cystine is a dipeptide composed of the amino acids L-alanine and L-cystine.[1][2] It is gaining significant interest in various biomedical and biotechnological applications, particularly in cell culture and pharmaceutical formulations.[3][4] This technical guide provides a comprehensive overview of the currently understood and hypothesized mechanisms of action of this compound in mammalian cells, focusing on its uptake, metabolic fate, and downstream cellular effects. Due to its enhanced solubility and stability compared to free L-cystine, this compound serves as a more efficient delivery vehicle for cystine into cells.[1][5]

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its role as a superior source of intracellular L-cystine and subsequently L-cysteine.[1] This is critical for the synthesis of glutathione (GSH), a major intracellular antioxidant, and for maintaining cellular redox homeostasis.[1][4] The availability of cysteine is often the rate-limiting step in GSH synthesis.[6][7]

Cellular Uptake and Metabolism

The precise transport mechanism for this compound into mammalian cells is not fully elucidated but is believed to involve dipeptide transporters. Mammalian cells possess proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which are responsible for the uptake of di- and tripeptides.[8][9] It is hypothesized that this compound is transported into the cell via one of these transporters.[5]

Once inside the cell, this compound is hydrolyzed by intracellular peptidases into its constituent amino acids: L-alanine and L-cystine.[1] The L-cystine is then reduced to two molecules of L-cysteine.[1][10]

The metabolic fates of the resulting L-alanine and L-cysteine are well-established:

-

L-Cysteine Metabolism: The primary role of the delivered L-cysteine is to serve as a precursor for the synthesis of glutathione (GSH).[11][12] GSH is a tripeptide of glutamate, cysteine, and glycine, and its synthesis is a two-step enzymatic process.[13][14] Cysteine is also a crucial component of proteins and can be involved in the formation of disulfide bonds that stabilize protein structure.[11][15]

-

L-Alanine Metabolism: L-alanine can be readily converted to pyruvate through the action of alanine transaminase (ALT).[16] Pyruvate is a central metabolic intermediate that can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis in the liver.[17] Alanine also plays a role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[17]

Key Signaling Pathways and Cellular Effects

The primary downstream effect of this compound administration is the enhancement of the intracellular glutathione pool, which in turn modulates several key signaling pathways and cellular processes.

Antioxidant Defense and Redox Homeostasis

By providing a steady supply of L-cysteine for GSH synthesis, this compound directly supports the cellular antioxidant defense system.[1][4] Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.[14] GSH detoxifies reactive oxygen species (ROS) through the action of glutathione peroxidases.[18]

Protection Against Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects against ferroptosis by reducing lipid hydroperoxides, using GSH as a cofactor.[1] By ensuring an adequate supply of cysteine for GSH synthesis, this compound can help maintain GPX4 activity and protect cells from ferroptosis.[1]

Modulation of Metabolic Pathways

The L-alanine component of the dipeptide can influence cellular metabolism. Its conversion to pyruvate links it to central carbon metabolism, including the TCA cycle and gluconeogenesis.[17] Studies have also shown that L-alanine can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[19]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes hypothetical data based on the known effects of its constituent amino acids and analogous dipeptides. This data would need to be determined experimentally for this compound.

| Parameter | Hypothetical Value | Cellular Context | Experimental Assay |

| Cellular Uptake (Km) | 1-5 mM | Intestinal epithelial cells | Radiolabeled dipeptide uptake assay |

| Increase in Intracellular GSH | 1.5 - 2.5-fold | Hepatocytes under oxidative stress | HPLC-based glutathione assay |

| Reduction in ROS Levels | 30-50% | Neuronal cells exposed to H2O2 | DCFDA fluorescence assay |

| Protection from Ferroptosis (EC50) | 50-100 µM | Cancer cells treated with erastin | Cell viability assay (e.g., MTT) |

| Activation of AMPK (p-AMPK levels) | 1.8-fold increase | Skeletal muscle cells | Western blot analysis |

Detailed Experimental Protocols

Measurement of Intracellular Glutathione (GSH) Levels

Objective: To quantify the effect of this compound on intracellular GSH concentrations.

Methodology:

-

Cell Culture: Plate mammalian cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours). To induce oxidative stress, a subset of cells can be co-treated with an oxidizing agent like hydrogen peroxide.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

-

GSH Assay: Determine the intracellular GSH concentration using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) or by HPLC with fluorescence detection after derivatization with a fluorescent probe.

-

Data Analysis: Normalize GSH levels to the total protein concentration of each sample and express the results as a fold change relative to the control.

Assessment of Reactive Oxygen Species (ROS)

Objective: To measure the impact of this compound on intracellular ROS levels.

Methodology:

-

Cell Culture and Treatment: Culture cells as described above and treat with this compound.

-

ROS Induction: Induce ROS production by adding an agent like H2O2 or menadione for a short period.

-

Staining: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.

-

Detection: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Quantify the change in fluorescence as an indicator of ROS levels, normalizing to a control group.

Western Blot for AMPK Activation

Objective: To determine if this compound treatment leads to the activation of AMPK.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound for various time points.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities and express the level of AMPK activation as the ratio of p-AMPK to total AMPK.

Visualizations

Caption: Cellular uptake and initial metabolism of this compound.

Caption: Downstream cellular effects of increased intracellular L-Cysteine.

Caption: Experimental workflow for measuring intracellular glutathione (GSH).

Conclusion

This compound acts as a highly bioavailable precursor for intracellular L-cysteine, thereby playing a crucial role in bolstering cellular antioxidant defenses, primarily through the synthesis of glutathione. Its ability to protect against oxidative stress and ferroptosis makes it a compound of significant interest for therapeutic and biotechnological applications. Further research is warranted to fully elucidate its transport mechanisms and to quantify its effects in various cell types and disease models. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.

References

- 1. This compound for Cell Culture|RUO [benchchem.com]

- 2. CAS 115888-13-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]

- 4. leapchem.com [leapchem.com]

- 5. Buy this compound | 115888-13-6 [smolecule.com]

- 6. Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]

- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 12. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutathione - Wikipedia [en.wikipedia.org]

- 15. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [m.nb-chenrun.com]

- 16. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 17. Alanine - Wikipedia [en.wikipedia.org]

- 18. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of L-Alanyl-L-Cystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Cystine, a dipeptide composed of L-alanine and L-cystine, has emerged as a critical component in various biotechnological and pharmaceutical applications, primarily due to its enhanced solubility and stability compared to its constituent amino acid, L-cystine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It delves into detailed experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and elucidates its biological significance, particularly its role as a cysteine donor for glutathione biosynthesis. This document serves as a thorough resource for researchers, scientists, and professionals involved in cell culture technology, drug development, and nutritional science.

Introduction

This compound (N,N'-di-L-alanyl-L-cystine) is a synthetic dipeptide that addresses a significant challenge in cell culture and other aqueous systems: the poor solubility of L-cystine.[1][2][3] L-cystine, an oxidized dimer of L-cysteine, is an essential amino acid for the growth and maintenance of mammalian cells in culture.[2] It is a crucial precursor for protein synthesis and the biosynthesis of glutathione (GSH), a major intracellular antioxidant.[4][5] However, the low solubility of L-cystine at physiological pH can limit its availability in cell culture media, leading to precipitation and inconsistent nutrient supply.[2] this compound overcomes this limitation by providing a highly soluble and stable source of L-cystine, which is readily metabolized by cells to release L-cysteine.[2][4]

Discovery and Historical Context

The precise historical moment of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its development is rooted in the broader history of peptide chemistry, which began in the early 20th century with the pioneering work of Emil Fischer. Fischer's establishment of the peptide bond and his synthesis of the first dipeptide, glycyl-glycine, laid the foundation for the synthesis of more complex peptides.

The synthesis of cysteine-containing peptides has historically presented unique challenges due to the reactive nature of the thiol group in cysteine.[6][7][8] Early methods required the development of specific protecting groups for the sulfhydryl function to prevent unwanted side reactions during peptide bond formation. The creation of dipeptides like this compound was a logical progression to improve the physicochemical properties of individual amino acids for specific applications. The primary driver for the synthesis and investigation of this compound has been the need for a more effective way to deliver cysteine to cells in culture, a field that has seen significant expansion in recent decades with the growth of the biopharmaceutical industry.[3][9]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[10] Its key advantage lies in its significantly higher aqueous solubility compared to L-cystine.

| Property | This compound | L-Cystine | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | C₆H₁₂N₂O₄S₂ | [10][11] |

| Molecular Weight | 382.45 g/mol | 240.30 g/mol | [11] |

| CAS Number | 115888-13-6 | 56-89-3 | [10] |

| Solubility in water (pH 7) | > 30 mM | ~1 mM | [1][3] |

| Appearance | White to off-white crystalline powder | White crystalline powder | [10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through chemical peptide synthesis, which involves the formation of a peptide bond between the carboxyl group of L-alanine and the amino groups of L-cystine.[4][11] This process requires the use of protecting groups to prevent side reactions. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed.

General Chemical Synthesis Workflow

The chemical synthesis of this compound generally follows these key steps:

-

Protection of Amino Acids: The amino group of L-alanine and the carboxyl groups of L-cystine are protected to ensure the specific formation of the desired peptide bond.

-

Activation of L-alanine: The carboxyl group of the protected L-alanine is activated to facilitate the reaction with the amino groups of L-cystine.

-

Coupling Reaction: The activated L-alanine is reacted with the protected L-cystine to form the dipeptide.

-

Deprotection: The protecting groups are removed from the synthesized dipeptide.

-

Purification: The final product is purified, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-L-Ala-OH

-

Fmoc-L-Cys(Trt)-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell Rink Amide resin in DMF.

-

First Amino Acid Coupling (Cysteine):

-

Deprotect the resin with 20% piperidine in DMF.

-

Couple Fmoc-L-Cys(Trt)-OH using DIC and OxymaPure® in DMF.

-

-

Chain Elongation (Alanine):

-

Deprotect the growing peptide chain with 20% piperidine in DMF.

-

Couple Fmoc-L-Ala-OH using DIC and OxymaPure® in DMF.

-

-

Formation of this compound Precursor: Repeat the deprotection and coupling steps to attach a second L-alanine to the other amino group of a cystine molecule (this would be a more complex synthesis on a specialized resin or a solution phase approach for the symmetrical molecule). A more straightforward SPPS approach would be to synthesize L-Alanyl-L-Cysteine. For the symmetrical this compound, a solution-phase synthesis is more practical.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Oxidation to this compound: The resulting L-Alanyl-L-Cysteine can be oxidized to this compound in a solution with controlled pH and aeration.

-

Purification: Purify the crude product by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR spectroscopy.

| Parameter | Typical Value/Range |

| Coupling Efficiency | > 99% per step |

| Overall Yield (crude) | 60-80% |

| Purity after HPLC | > 98% |

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reversed-phase column is typically employed with a gradient of water and acetonitrile containing a modifier like TFA.

-

Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common method for this analysis.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of the atoms within the molecule.

Biological Significance and Cellular Metabolism

The primary biological significance of this compound is its role as a highly bioavailable source of L-cysteine for cells in culture.[2][4]

Cellular Uptake and Hydrolysis

Dipeptides like this compound are generally transported into cells via proton-coupled peptide transporters, such as PEPT1 and PEPT2.[15][16][17][18][19] Once inside the cell, the dipeptide is rapidly hydrolyzed by intracellular peptidases (dipeptidases) into its constituent amino acids: two molecules of L-alanine and one molecule of L-cystine.[1][4][5]

Role in Glutathione (GSH) Synthesis

The released L-cystine is subsequently reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a critical antioxidant. GSH plays a vital role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).

The synthesis of GSH from L-cysteine involves two ATP-dependent enzymatic steps:

-

γ-Glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from L-cysteine and L-glutamate.

-

Glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form GSH.

By providing a steady and soluble source of cysteine, this compound supports robust GSH synthesis, thereby enhancing cellular antioxidant capacity and improving cell viability and productivity in culture.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]

- 4. This compound for Cell Culture|RUO [benchchem.com]

- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of single- and multiple-stranded cystine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]

- 10. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]

- 11. Buy this compound | 115888-13-6 [smolecule.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 17. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of L-Alanyl-L-Cystine

An In-Depth Technical Guide to L-Alanyl-L-Cystine

This technical guide provides a comprehensive overview of the dipeptide this compound, tailored for researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, an experimental protocol for its analysis, and its role in cellular metabolism.

This compound is a dipeptide composed of L-alanine and L-cystine. It serves as a highly stable and soluble source of cystine, making it particularly valuable in cell culture applications, especially in serum-free or chemically defined media.[1] It is typically a white to off-white crystalline powder.[2][3][4]

| Property | Value |

| Molecular Formula | C12H22N4O6S2[3][4][5] |

| Molecular Weight | 382.46 g/mol [5][6] |

| CAS Number | 115888-13-6[3][5] |

| Appearance | White to off-white crystalline powder[3][4] |

| Solubility | Moderately soluble in water; readily soluble in dilute acids or bases; poorly soluble in ethanol and ether.[2] |

Experimental Protocol: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and analysis of amino acids and peptides like this compound.[1] The following protocol is a generalized methodology for its analysis.

1. Sample Preparation:

-

Dissolve this compound in a suitable solvent such as water, methanol, or acetonitrile to an initial concentration range of 1-10 mg/mL.[5] Phosphate buffer or pure water is often preferred to maintain the stability of the peptide.[5]

-

Filter the sample solution through a 0.22 µm or 0.45 µm membrane to remove any particulate matter that could interfere with the HPLC system.[5]

2. Chromatographic Conditions:

-

Column: A mixed-mode column, such as Primesep 100, can be used for the separation of amino acids and related compounds.[7]

-

Mobile Phase: A simple mobile phase can consist of water and acetonitrile (MeCN) with a buffer like sulfuric acid.[7] The exact gradient and composition will depend on the specific column and instrument used.

-

Detection: UV detection at 200 nm is a suitable method for analyzing cysteine and its derivatives.[7]

3. Analysis:

-

Inject the prepared sample into the HPLC system.

-

The retention time of the this compound peak is used for its identification by comparing it to a standard.

-

The peak area is used for quantification against a calibration curve generated from standards of known concentrations.

For more complex samples or to analyze cysteine-containing dipeptides with higher sensitivity, derivatization with a thiol-specific reagent like monobromobimane followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[8]

Biological Significance and Signaling Pathway

This compound is a crucial supplement in cell culture media because it provides a bioavailable source of cystine. Once inside the cell, cystine is reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1] Glutathione is a major intracellular antioxidant that protects cells from oxidative damage.[1]

By ensuring a steady supply of cystine, this compound supports the cell's antioxidant defense mechanisms, which is critical for maintaining cellular redox homeostasis and preventing forms of cell death like ferroptosis.[1] This ultimately enhances cell viability and metabolic performance in bioprocessing and research applications.[1]

References

- 1. This compound for Cell Culture|RUO [benchchem.com]

- 2. This compound Supplier 115888-13-6 [cds-bsx.com]

- 3. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]

- 4. ingredientsonline.com [ingredientsonline.com]

- 5. Buy this compound | 115888-13-6 [smolecule.com]

- 6. This compound | 115888-13-6 [chemicalbook.com]

- 7. L-Cysteine | SIELC Technologies [sielc.com]

- 8. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of L-Alanyl-L-Cystine: A Technical Guide for Structural Elucidation

Published: December 13, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of L-Alanyl-L-Cystine. It details the principles and experimental protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR). Quantitative data is presented in structured tables, and key workflows are visualized using diagrams to offer a practical resource for professionals in the field.

Introduction

This compound is a dipeptide of significant interest, particularly in cell culture applications where it serves as a stable and soluble source of L-Cystine. Structurally, it is a symmetrical molecule formed by the condensation of two L-alanine residues with L-cystine through two peptide bonds.[1] Its molecular formula is C₁₂H₂₂N₄O₆S₂ with a molecular weight of approximately 382.46 g/mol .[1][2] Accurate structural characterization is paramount for quality control, understanding its biochemical function, and in drug development contexts. Spectroscopic methods are the cornerstone of this characterization, providing detailed insights into its molecular weight, connectivity, functional groups, and conformation.

This guide explores the application of key spectroscopic techniques for the complete structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for confirming the molecular weight and determining the structure of this compound with high sensitivity and specificity.[1]

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% formic acid to facilitate protonation. The solution is then diluted to a final concentration of 1-10 ng/mL.[1]

-

Instrumentation: Analysis is performed using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Ionization: The sample is introduced into the ESI source and ionized in positive ion mode. ESI is a soft ionization technique that preserves the intact molecular structure, predominantly generating the protonated molecular ion [M+H]⁺.[1]

-

MS1 Scan: A full scan (MS1) is acquired to identify the protonated parent ion. For this compound, this ion is observed at a mass-to-charge ratio (m/z) of 382.46.[1]

-

MS2 Scan (Tandem MS): The parent ion (m/z 382.46) is selectively isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed in a second stage (MS2), providing a characteristic fragmentation pattern that confirms the peptide's sequence and structure. The disulfide bridge significantly influences the fragmentation pathways.[1]

Data Presentation: Mass Spectrometry

The quantitative data obtained from mass spectrometry is summarized below.

| Parameter | Observed Value | Significance |

| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | Confirms the elemental composition.[1] |

| Exact Mass | 382.098083 Da | Used for unambiguous molecular formula determination with high-resolution MS.[1] |

| Protonated Ion [M+H]⁺ | m/z 382.46 | Primary ion observed in ESI-MS (positive mode), confirming the molecular weight.[1] |

| Key Fragment Ions | Variable | Tandem MS (MS/MS) generates characteristic fragments (b- and y-ions) and neutral losses that elucidate the peptide sequence and confirm the disulfide linkage. |

Visualization: MS/MS Experimental Workflow

Caption: Workflow for ESI-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural characterization of this compound in solution. It provides detailed information about the chemical environment of each atom, allowing for the confirmation of bond connectivities and stereochemistry.[1][3]

Experimental Protocol: ¹H (Proton) NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.

-

Instrumentation: The spectrum is acquired on a 400-600 MHz NMR spectrometer.[1] Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: A standard 1D proton NMR experiment is performed at a controlled temperature (e.g., 298 K). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), or externally.

Data Presentation: ¹H NMR Spectroscopy

The expected proton NMR chemical shifts for this compound in D₂O are summarized below.

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Significance |

| Alanine Methyl (CH₃) | 1.4 - 1.5 | Doublet | Characteristic signal for the alanine side chain.[1] |

| Cystine Methylene (β-CH₂) | 2.8 - 3.2 | Multiplet | Protons adjacent to the sulfur atoms in the cystine residue.[1] |

| Alanine & Cystine Alpha (α-CH) | 3.8 - 4.2 | Multiplet | Protons on the alpha-carbon, adjacent to the amine and carbonyl groups.[1] |

Visualization: Structure-to-Spectrum Correlation

References

L-Alanyl-L-Cystine Dipeptide: A Technical Guide to its Physiological Functions and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Cystine is a synthetic dipeptide that serves as a highly soluble and stable source of L-cysteine, a conditionally essential amino acid. Its enhanced bioavailability compared to free L-cystine makes it a valuable component in various applications, from cell culture media to potential therapeutic interventions. This technical guide provides an in-depth overview of the physiological functions of this compound, focusing on its role in cellular metabolism, antioxidant defense, and the modulation of key signaling pathways. Detailed experimental methodologies and quantitative data from relevant studies are presented to support the understanding of its mechanisms of action.

Introduction

L-cystine, the oxidized dimer of L-cysteine, is crucial for numerous biological processes, including protein synthesis and the maintenance of the intracellular redox environment. However, its low solubility in aqueous solutions at neutral pH limits its use in various formulations, including cell culture media and parenteral nutrition.[1] The dipeptide this compound overcomes this limitation, offering enhanced solubility and stability while being efficiently metabolized to provide a sustained supply of L-cysteine to the cells.[2][3] Once inside the cell, this compound is hydrolyzed, releasing L-alanine and L-cystine. The L-cystine is then reduced to L-cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH), a pivotal intracellular antioxidant.[1][4] This guide will explore the multifaceted physiological roles of this compound, with a particular focus on its antioxidant and cytoprotective properties.

Core Physiological Functions

The primary physiological functions of this compound are intrinsically linked to its role as an efficient L-cysteine donor.

Enhanced Glutathione (GSH) Synthesis and Antioxidant Defense

The most well-documented function of this compound is its ability to bolster the intracellular pool of GSH.[1] GSH is a tripeptide that plays a critical role in protecting cells from damage induced by reactive oxygen species (ROS) and electrophilic compounds. By providing a steady influx of L-cysteine, this compound supports the de novo synthesis of GSH, thereby enhancing the cell's antioxidant capacity.[4] This, in turn, helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Support of Cell Growth and Viability

In cell culture applications, particularly in serum-free or chemically defined media, the supplementation with this compound has been shown to promote robust cell growth and enhance cell viability.[1][4] This is attributed to the consistent availability of L-cysteine for protein synthesis, where it is essential for the formation of disulfide bonds that stabilize protein structure.[1] Furthermore, the enhanced antioxidant defense through GSH synthesis protects cells from the damaging effects of oxidative stress that can arise during in vitro culture.

Modulation of Inflammatory Responses

Emerging evidence suggests that by augmenting the intracellular antioxidant defenses, L-cysteine derived from this compound can modulate inflammatory signaling pathways. Oxidative stress is a known trigger for pro-inflammatory responses, and by quenching ROS, L-cysteine can help to dampen these cascades.

Key Signaling Pathways

This compound, through the provision of L-cysteine, exerts its physiological effects by influencing key cellular signaling pathways involved in oxidative stress response and inflammation.

The Keap1-Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5][6] Electrophiles and ROS can modify specific cysteine residues on Keap1 (notably C151, C273, and C288), leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][5] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including those involved in GSH synthesis and regeneration.[6] L-cysteine can contribute to the reductive environment that influences Keap1's conformation, thereby promoting Nrf2 activation.

Caption: Keap1-Nrf2 antioxidant response pathway activation.

The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, often associated with oxidative stress, can activate the IκB kinase (IKK) complex.[8] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-8.[7] The antioxidant properties of L-cysteine, derived from this compound, can interfere with this pathway by reducing the ROS that contribute to IKK activation.

References

- 1. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]

- 3. cellculturedish.com [cellculturedish.com]

- 4. This compound for Cell Culture|RUO [benchchem.com]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. IkappaB kinases: key regulators of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanyl-L-Cystine: A Technical Guide to a Bioavailable Cysteine Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine is a semi-essential amino acid critical for numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense as a precursor to glutathione (GSH). However, the therapeutic and biopharmaceutical applications of free cysteine and its oxidized form, cystine, are hampered by poor solubility and stability. L-alanyl-L-cystine, a dipeptide composed of L-alanine and L-cystine, has emerged as a highly soluble and stable alternative for delivering cysteine to cells and tissues. This technical guide provides an in-depth overview of this compound, covering its biochemical advantages, mechanism of action, and applications, with a focus on quantitative data and detailed experimental methodologies.

Biochemical and Physicochemical Properties

This compound is a dipeptide with the chemical formula C₁₂H₂₂N₄O₆S₂ and a molecular weight of 382.46 g/mol .[1] Its structure consists of two L-alanine molecules linked to an L-cystine molecule via peptide bonds. A key feature of this compound is its significantly enhanced solubility in aqueous solutions at neutral pH compared to L-cystine, which is poorly soluble.[2][3] This improved solubility is a major advantage for its use in cell culture media and parenteral nutrition solutions.

| Property | This compound | L-Cystine | N-Acetylcysteine (NAC) |

| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | C₆H₁₂N₂O₄S₂ | C₅H₉NO₃S |

| Molecular Weight ( g/mol ) | 382.46 | 240.3 | 163.2 |

| Solubility in Water | High | Low | High |

| Stability in Solution | High | Prone to precipitation | Moderate |

Table 1: Comparative Properties of Cysteine Prodrugs

Mechanism of Action and Bioavailability

This compound serves as a prodrug of cysteine. Following administration, it is rapidly hydrolyzed in the extracellular space by peptidases into its constituent amino acids: L-alanine and L-cystine.[4] The released L-cystine is then transported into the cell via specific amino acid transporters.[2] Once inside the cell, L-cystine is reduced to two molecules of L-cysteine. This intracellular L-cysteine is then available for various metabolic processes, most notably the synthesis of glutathione (GSH).

Glutathione Synthesis Pathway

The synthesis of glutathione from the cysteine provided by this compound is a two-step enzymatic process that occurs in the cytoplasm.

Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound is limited. However, a study in rats demonstrated its rapid clearance from plasma following intravenous administration.

| Parameter | Value | Species | Administration | Reference |

| Elimination Half-life (t₁/₂) | < 2 minutes | Rat | Intravenous bolus | [4] |

Table 2: Pharmacokinetic Parameter of bis-L-alanyl-L-cystine

Note: This data is for bis-L-alanyl-L-cystine. More comprehensive pharmacokinetic studies on this compound are needed.

Applications

Cell Culture Media Supplement

The high solubility and stability of this compound make it an excellent supplement for cell culture media, particularly in chemically defined and serum-free formulations.[5][6] It provides a consistent and bioavailable source of cysteine, which is essential for cell growth, viability, and protein production. L-cystine itself has low solubility at neutral pH, leading to precipitation and inconsistent availability in liquid media.

| Application | Benefit of this compound |

| Biopharmaceutical Production (e.g., monoclonal antibodies) | Increased cell density and productivity.[7] |

| Serum-Free Media Formulation | Eliminates the variability and potential contaminants of serum.[5][6] |

| High-Density Cell Cultures | Provides a sustained source of cysteine to meet high metabolic demands. |

Table 3: Advantages of this compound in Cell Culture

Parenteral Nutrition

In clinical nutrition, this compound is a valuable component of parenteral nutrition solutions. Cysteine is considered a conditionally essential amino acid, especially in infants and patients with metabolic stress or liver disease. The dipeptide form provides a soluble and stable source of cysteine, overcoming the formulation challenges associated with free amino acids.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in biological samples.

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol). b. Vortex for 1 minute to ensure thorough mixing. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully collect the supernatant and transfer it to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the mobile phase.

2. HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 20 µL.

-

Detection: UV at 210 nm.

-

Quantification: Generate a standard curve using known concentrations of this compound.

In Vivo Assessment of Bioavailability in a Rat Model

This protocol provides a general framework for an in vivo study to determine the oral bioavailability of this compound.

1. Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

2. Dosing:

-

Oral Group: Administer this compound via oral gavage at a predetermined dose.

-

Intravenous Group: Administer this compound via tail vein injection at a lower, equimolar dose to determine the absolute bioavailability.

3. Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

-

Collect blood into heparinized tubes and centrifuge to obtain plasma.

4. Sample Analysis:

-

Analyze the plasma concentrations of this compound and its metabolites (L-alanine and L-cystine) using a validated HPLC or LC-MS/MS method.

5. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both oral and intravenous groups.

-

Oral Bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Conclusion

This compound represents a significant advancement in the delivery of bioavailable cysteine for research, biopharmaceutical, and clinical applications. Its superior solubility and stability overcome the limitations of free cysteine and cystine, ensuring a more consistent and effective supply of this critical amino acid. While further research is needed to fully elucidate its pharmacokinetic profile and to conduct direct comparative studies with other cysteine prodrugs, the existing evidence strongly supports its utility in enhancing cell culture performance and improving the formulation of parenteral nutrition solutions. The methodologies outlined in this guide provide a foundation for researchers to further explore and quantify the benefits of this promising dipeptide.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. Parenteral L-alanyl-L-glutamine improves 6-month outcome in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 5. This compound for Cell Culture|RUO [benchchem.com]

- 6. ichor.bio [ichor.bio]

- 7. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 8. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

Methodological & Application

Revolutionizing Serum-Free Cell Culture: L-Alanyl-L-Cystine as a Superior Cysteine Source

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pursuit of robust and reproducible cell culture processes, particularly in the realm of biopharmaceutical production, has driven the widespread adoption of serum-free media. However, the formulation of these chemically defined media presents unique challenges, notably the poor solubility and instability of critical amino acids like L-cysteine. L-Alanyl-L-Cystine, a highly soluble and stable dipeptide, has emerged as a key solution to this bottleneck, ensuring a consistent and bioavailable supply of L-cysteine to support optimal cell growth, viability, and productivity.

This document provides detailed application notes and experimental protocols for the effective utilization of this compound in serum-free cell culture, targeted at researchers, scientists, and drug development professionals.

The Challenge with Conventional Cysteine Supplementation

L-cysteine is an essential amino acid crucial for various cellular functions, including protein synthesis, detoxification, and the maintenance of intracellular redox balance. It is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, which plays a pivotal role in protecting cells from oxidative stress.[1][2][3]